molecular formula C23H16ClNO3 B2415220 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923211-62-5

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2415220
CAS No.: 923211-62-5
M. Wt: 389.84
InChI Key: CUCQGPSNCHWORD-UHFFFAOYSA-N
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Description

Compounds like “4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” belong to a class of organic compounds known as amides . They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . Amides are versatile molecules that can exhibit a range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aniline (like 3-chloro-4-methylaniline) with a suitable precursor . The method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The structure of similar compounds was studied by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic methods . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .

Scientific Research Applications

Carbon–Carbon Bond Formation

One application in synthetic chemistry involves the formation of carbon–carbon bonds through intramolecular 1,4-dipolar cycloaddition. This process generates heterocyclic betaines from amides and N-substituted amides, leading to chromeno[4,3-b]pyridin-2-ones. This reaction highlights the compound's utility in synthesizing complex heterocycles, which are crucial in drug development and materials science (Potts, Dery, & Kullnig, 1987).

Synthesis of Dihydrobenzo[h]quinolines

The compound is also key in synthesizing highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles. This synthesis involves a base-induced ring transformation, demonstrating the compound's versatility in organic synthesis and its potential for creating biologically active molecules (Pratap & Ram, 2007).

Anti-Tubercular Applications

A novel application in medicinal chemistry involves the synthesis of derivatives for anti-tubercular activity. These compounds, derived from 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, showed promising activity against Mycobacterium tuberculosis. Their synthesis and evaluation underline the compound's potential in developing new anti-tubercular agents (Nimbalkar et al., 2018).

Antipathogenic Activity

The compound's derivatives have been evaluated for their antipathogenic activity, particularly against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests potential applications in combating bacterial infections resistant to conventional treatments (Limban, Marutescu, & Chifiriuc, 2011).

Anti-Inflammatory and Anticonvulsant Activity

Further applications in pharmacology include the investigation of anti-inflammatory and anticonvulsant activities. Compounds derived from this compound have been tested for their efficacy in reducing inflammation and convulsions, indicating their therapeutic potential in treating related disorders (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Future Directions

Given the importance of heterocyclic chemistry and the potential of oxazine derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest . Further studies on “4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” could reveal its potential applications in various fields, including medicine and materials science.

Properties

IUPAC Name

4-chloro-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCQGPSNCHWORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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